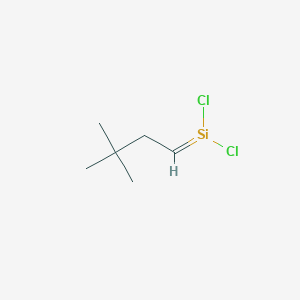
Dichloro(3,3-dimethylbutylidene)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(3,3-dimethylbutylidene)silane is an organosilicon compound with the molecular formula C6H12Cl2Si It is a silane derivative where the silicon atom is bonded to two chlorine atoms and a 3,3-dimethylbutylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(3,3-dimethylbutylidene)silane can be synthesized through the reaction of 3,3-dimethylbutylidene chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The reaction can be represented as follows:
3,3-dimethylbutylidene chloride+silicon tetrachloride→this compound+hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(3,3-dimethylbutylidene)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often with a catalyst to speed up the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes or aminosilanes.
Hydrolysis: Products include silanols and hydrochloric acid.
Oxidation: Products include silanols or siloxanes.
Applications De Recherche Scientifique
Dichloro(3,3-dimethylbutylidene)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of dichloro(3,3-dimethylbutylidene)silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, substitution, or oxidation, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodimethylsilane: Similar structure but with two methyl groups instead of the 3,3-dimethylbutylidene group.
Dichlorodiethylsilane: Similar structure but with two ethyl groups instead of the 3,3-dimethylbutylidene group.
Uniqueness
Dichloro(3,3-dimethylbutylidene)silane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts different chemical properties and reactivity compared to other dichlorosilanes. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
118878-79-8 |
|---|---|
Formule moléculaire |
C6H12Cl2Si |
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
dichloro(3,3-dimethylbutylidene)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-6(2,3)4-5-9(7)8/h5H,4H2,1-3H3 |
Clé InChI |
UOPSRIAAEYHOAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC=[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
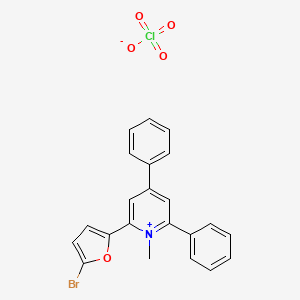
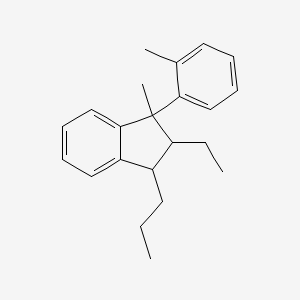
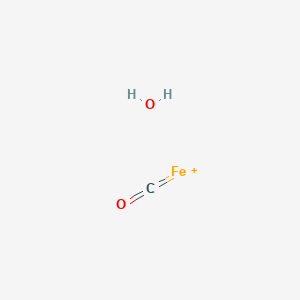
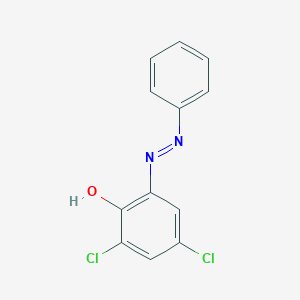


![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
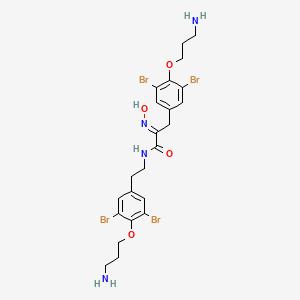
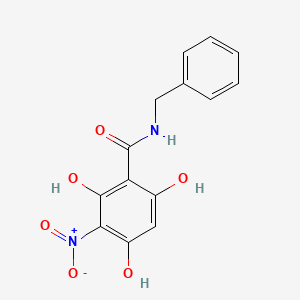
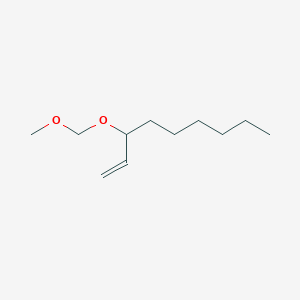
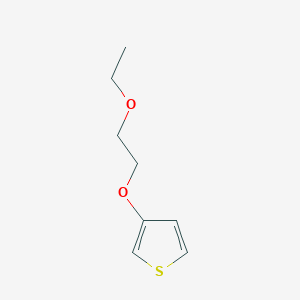
phenylsilane](/img/structure/B14286485.png)
